molecular formula C19H14FN3OS B2820514 2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE CAS No. 872630-04-1

2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE

Cat. No.: B2820514
CAS No.: 872630-04-1
M. Wt: 351.4
InChI Key: QEGCBZKBHRTGMT-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE is a complex organic compound that features a fluorophenyl group and an imidazo[2,1-b][1,3]thiazole moiety

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with an appropriate acylating agent to form the intermediate, followed by cyclization with a thiazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • (4-fluorophenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone
  • (4-fluorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone
  • (4-fluorophenyl)(imidazo[2,1-b][1,3]benzothiazol-3-yl)methanone

Uniqueness

Compared to these similar compounds, 2-(4-FLUOROPHENYL)-N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)ACETAMIDE stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-15-6-4-13(5-7-15)10-18(24)21-16-3-1-2-14(11-16)17-12-23-8-9-25-19(23)22-17/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGCBZKBHRTGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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